molecular formula C16H14N2O2 B3392890 6,7-dimethoxy-3-(3-pyridinyl)quinoline

6,7-dimethoxy-3-(3-pyridinyl)quinoline

Cat. No.: B3392890
M. Wt: 266.29 g/mol
InChI Key: KYJQMVJJOORKLO-UHFFFAOYSA-N
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Description

Contextualization of Quinolone Alkaloids and Synthetic Quinoline (B57606) Derivatives in Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. orientjchem.orgrsc.org This structural motif is prevalent in nature, most notably in the form of quinoline alkaloids isolated from various plant species. orientjchem.orgnih.gov Historically, the alkaloid quinine, extracted from Cinchona tree bark, was a landmark discovery that became a critical treatment for malaria. nih.gov Another prominent example is camptothecin, an alkaloid that inhibits the DNA enzyme topoisomerase I and whose derivatives are used in cancer chemotherapy. nih.govtaylorandfrancis.com The broad spectrum of biological activities displayed by these natural products has cemented the quinoline framework as a "privileged pharmacophore" in drug development. nih.gov

Parallel to the study of natural alkaloids, the development of synthetic quinoline derivatives has been a major focus of medicinal chemistry research. mdpi.comnih.gov The versatility of the quinoline ring allows for extensive chemical modification, enabling the synthesis of vast libraries of compounds with diverse pharmacological profiles. researchgate.netmdpi.com Synthetic quinolines have led to crucial breakthroughs, including the development of the quinolone class of antibiotics, such as nalidixic acid and the subsequent fluoroquinolones. mdpi.com Researchers have successfully engineered synthetic quinoline-based molecules with a wide array of therapeutic applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities. nih.govresearchgate.netnih.govbenthamscience.com

Rationale for Investigation of Substituted Quinoline Scaffolds in Chemical Biology

The investigation of substituted quinoline scaffolds is driven by the principle of structure-activity relationships (SAR), which posits that the biological activity of a compound is intrinsically linked to its chemical structure. orientjchem.org The quinoline nucleus serves as an excellent template for chemical modification, where the introduction of different functional groups at various positions on the ring system can profoundly influence the molecule's pharmacological properties, toxicity, and pharmacokinetics. orientjchem.orgmdpi.com

Researchers systematically synthesize and screen substituted quinoline derivatives to optimize their interaction with specific biological targets like enzymes and receptors. nih.govijresm.com For example, substitutions can enhance binding affinity, improve selectivity for a target protein, or modulate properties like solubility and metabolic stability. nih.gov The planar nature of the quinoline ring, combined with its ability to engage in various non-covalent interactions, makes it an ideal starting point for rational drug design. researchgate.net By exploring different substitution patterns, chemists aim to develop novel therapeutic agents with improved efficacy and reduced side effects for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions. orientjchem.orgmdpi.comijresm.com

Significance of the 6,7-dimethoxy-3-(3-pyridinyl)quinoline Core Structure within Contemporary Drug Discovery Efforts

The specific core structure of this compound combines three key structural motifs of significant interest in drug discovery: the quinoline scaffold, a 6,7-dimethoxy substitution pattern, and a 3-pyridinyl substituent.

The 6,7-dimethoxy substitution on the quinoline ring is a feature found in several biologically active molecules. This particular pattern has been shown to play a crucial role in the activity of compounds targeting various cellular processes. For instance, the 6,7-dimethoxyquinazoline (B1622564) scaffold, a closely related heterocycle, is a key component of potent α1-adrenoceptor antagonists and kinase inhibitors. acs.org Studies on 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have identified them as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases, important targets in cancer therapy. nih.gov Furthermore, the 6,7-dimethoxy pattern is being explored for developing tubulin polymerization inhibitors, which interfere with cell division in cancer cells. researchgate.net The methoxy (B1213986) groups are known to influence electronic properties and can form important hydrogen bonds with biological targets, thereby enhancing binding and activity. researchgate.net

The presence of a pyridinyl group , particularly at the 3-position of the quinoline ring, creates a pyridine-quinoline hybrid. Such hybrids have emerged as a promising area of research, especially in the development of kinase inhibitors. researchgate.net The pyridine nitrogen atom can act as a hydrogen bond acceptor, facilitating critical interactions within the ATP-binding pocket of kinases. The linkage of these two N-heterocyclic rings creates a rigid, defined three-dimensional structure that can be optimized for high-affinity binding to protein targets. nih.gov

Therefore, the combination of these features in the This compound core represents a rational design strategy. It aims to merge the favorable properties of the 6,7-dimethoxyquinoline (B1600373) scaffold, known for its role in anticancer agents, with the kinase-targeting potential of the pyridinyl moiety. This specific arrangement is being investigated for its potential to yield novel inhibitors of signaling pathways implicated in diseases like cancer.

Overview of Research Trajectories on Pyridinyl-Substituted Quinoline Derivatives

Research into pyridinyl-substituted quinoline derivatives is a dynamic and expanding field within medicinal chemistry. A primary trajectory for these hybrids is the development of small molecule kinase inhibitors for cancer therapy. researchgate.netnih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

Studies have shown that pyridine-quinoline hybrids can act as potent inhibitors of various kinases, including PIM-1 kinase, which is implicated in prostate cancer and other malignancies. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these hybrids have demonstrated that the substitution pattern on both the quinoline and pyridine rings is critical for potency and selectivity. nih.gov For example, the presence of methoxy groups on the quinoline ring and specific substitutions on the pyridine ring have been shown to enhance anticancer activity. nih.gov

The table below presents data on related pyridine-quinoline hybrids and their reported biological activities, illustrating the focus of current research.

Compound/ScaffoldTargetReported ActivityReference
Pyridine-quinoline hybridsPIM-1 KinaseInhibition of kinase activity, induction of apoptosis nih.gov
Quinoline-pyridine hybridsPIM-1 KinaseAnti-proliferative activity against human prostatic cancer PC-3 cell line (GI50 = 1.29 μM for most potent compound) researchgate.net
3,5-Diaryl-2-aminopyridine derivativesALK2 KinaseInhibition of BMP6 (IC50 = 4 nM for most potent compound) acs.org

These research efforts highlight a clear trajectory: the rational design and synthesis of novel pyridinyl-substituted quinolines to target specific protein kinases. Mechanistic studies often accompany this research to understand how these compounds bind to their targets and exert their effects, such as inducing cell cycle arrest and apoptosis in cancer cells. researchgate.net This line of investigation holds significant promise for the development of next-generation targeted cancer therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3-pyridin-3-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-7-12-6-13(11-4-3-5-17-9-11)10-18-14(12)8-16(15)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJQMVJJOORKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements

Historical Perspective on Quinoline (B57606) Synthesis with Pyridinyl Moieties

The synthesis of quinolines dates back to the 19th century, with several named reactions forming the bedrock of quinoline chemistry. While the direct synthesis of complex structures like 6,7-dimethoxy-3-(3-pyridinyl)quinoline was not a focus of early endeavors, the foundational reactions provided the chemical language for future innovations.

Classical methods such as the Skraup synthesis (1880), involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, and the Doebner-von Miller reaction (1881), which utilizes α,β-unsaturated carbonyl compounds with anilines, have been pivotal in accessing the quinoline core. nih.govchemicalbook.com The Combes quinoline synthesis (1888), a reaction between anilines and β-diketones under acidic conditions, and the Friedländer synthesis (1882), the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene group, further expanded the synthetic arsenal. google.comgoogle.comamadischem.com

These early methods, however, often suffered from harsh reaction conditions, low yields, and a lack of regioselectivity, particularly when applied to the synthesis of polysubstituted quinolines bearing sensitive functional groups like a pyridinyl moiety. The introduction of a pyridinyl group, a heteroaromatic system, presented additional challenges related to its electronic properties and potential for side reactions under the strongly acidic or oxidizing conditions of these classical syntheses.

Contemporary Synthetic Routes to this compound and its Analogs

Modern synthetic chemistry has largely overcome the limitations of classical methods, offering more efficient, selective, and versatile routes to complex quinoline derivatives. The synthesis of this compound is a testament to these advancements, primarily relying on the construction of a functionalized quinoline precursor followed by the introduction of the pyridinyl group.

Cyclization Reactions and Precursor Synthesis

The contemporary synthesis of the 6,7-dimethoxyquinoline (B1600373) core often begins with appropriately substituted benzene (B151609) derivatives. A common starting material is 3,4-dimethoxyacetophenone. The synthesis of a key intermediate, 4-chloro-6,7-dimethoxyquinoline, can be achieved through a multi-step process:

Nitration: 3,4-dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Reduction and Cyclization: This intermediate undergoes hydrogenation, leading to the reduction of the nitro group and subsequent intramolecular cyclization to afford 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: The hydroxyl group at the 4-position is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding the crucial precursor, 4-chloro-6,7-dimethoxyquinoline. researchgate.net

An alternative key precursor for the introduction of a substituent at the 3-position is a 3-halo-6,7-dimethoxyquinoline. For instance, 3-bromo-6,7-dimethoxyquinoline has been synthesized and is commercially available, providing a direct handle for subsequent cross-coupling reactions. chemicalbook.combldpharm.com The synthesis of such 3-haloquinolines can be approached through various methods, including electrophilic halogenation of the pre-formed 6,7-dimethoxyquinoline ring, though regioselectivity can be a challenge.

Post-Cyclization Functionalization and Derivatization Approaches

With a halogenated 6,7-dimethoxyquinoline in hand, the introduction of the 3-pyridinyl moiety is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation. derpharmachemica.com

This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would entail the reaction of 3-bromo-6,7-dimethoxyquinoline with 3-pyridinylboronic acid. The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. derpharmachemica.com

StepDescription
Oxidative Addition The palladium(0) catalyst reacts with the 3-bromo-6,7-dimethoxyquinoline to form a palladium(II) species.
Transmetalation The 3-pyridinyl group is transferred from the boronic acid to the palladium(II) complex.
Reductive Elimination The desired product, this compound, is formed, and the palladium(0) catalyst is regenerated.

This approach is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules.

Green Chemistry Principles and Sustainable Synthetic Methodologies for Quinoline Scaffolds

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. This has led to the development of more environmentally benign methods for the synthesis of quinolines and for performing cross-coupling reactions.

For quinoline synthesis, green approaches include the use of water as a solvent in Friedländer reactions, which can proceed efficiently without the need for a catalyst. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. chemicalbook.comgoogle.com

In the context of the Suzuki-Miyaura coupling, significant efforts have been made to develop greener protocols. This includes the use of aqueous solvent systems, which reduces the reliance on hazardous organic solvents. Furthermore, the development of highly active and recyclable palladium catalysts, including those supported on polymers or magnetic nanoparticles, contributes to a more sustainable process by minimizing metal waste. bldpharm.com The use of environmentally benign bases, such as potassium carbonate, further enhances the green credentials of this powerful reaction.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of Novel Derivatives

The unambiguous structural confirmation of novel quinoline derivatives like this compound and its analogs is paramount. A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic chemical shifts and coupling patterns of the protons on the quinoline and pyridine (B92270) rings, as well as the methoxy (B1213986) groups, allow for a detailed structural assignment.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons, especially in complex molecules. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in the confirmation of stereochemistry and conformation.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as C=N and C=C bonds in the aromatic rings and C-O bonds of the methoxy groups.

The combined data from these techniques provides a comprehensive and unambiguous structural elucidation of the synthesized compounds.

Analog Synthesis and Structural Diversification Strategies for the this compound Scaffold

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. The synthetic routes described above offer numerous opportunities for structural diversification.

StrategyDescriptionExamples
Variation of the Pyridinyl Moiety By using different pyridinylboronic acids or other heteroarylboronic acids in the Suzuki coupling, a wide range of analogs with different heteroaromatic substituents at the 3-position can be synthesized.2-pyridinyl, 4-pyridinyl, pyrimidinyl, pyrazinyl analogs
Modification of the Quinoline Core Starting from different substituted anilines or acetophenones, the substitution pattern on the benzo part of the quinoline ring can be varied.Introduction of alkyl, halo, or other functional groups at the 5 or 8 positions.
Functionalization of the Methoxy Groups The methoxy groups at the 6 and 7 positions can be demethylated to the corresponding dihydroxyquinolines, which can then be further functionalized, for example, by alkylation or esterification.Synthesis of ether or ester derivatives.
Post-Coupling Modifications The synthesized this compound can be subjected to further reactions, such as N-oxidation of the pyridine or quinoline nitrogen atoms, to generate new derivatives.

These diversification strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its biological activity or material properties.

Systematic Modification of the Pyridinyl Moiety

The pyridinyl group at the C-3 position of the quinoline core is a critical site for modification to probe structure-activity relationships (SAR). Strategic placement of substituents on this ring can significantly influence the compound's pharmacological profile by altering its electronic properties, steric profile, and potential for hydrogen bonding.

Research on analogous heterocyclic systems has demonstrated that the nature and position of substituents on a pyridinyl ring are of paramount importance for biological activity. For instance, studies on dual inhibitors of lipid kinases revealed that the introduction of electron-donating groups, such as methyl or methoxy, onto the 3-pyridinyl ring was beneficial for inhibitory potency. mdpi.com The position of these substituents was found to be critical; for example, a methoxy group at the 5-position of the pyridinyl ring conferred significantly higher potency compared to its placement at the 4- or 6-positions. mdpi.com Conversely, introducing substituents at the 2-position of the 3-pyridinyl ring was generally detrimental to activity. mdpi.com

These findings suggest a structured approach for modifying the 3-pyridinyl moiety of this compound. A systematic exploration would involve synthesizing analogues with small electron-donating and electron-withdrawing groups at the 2-, 4-, 5-, and 6-positions of the pyridine ring to map the steric and electronic requirements for optimal target engagement.

Table 1: Influence of Pyridinyl Substitution on PIKfyve Inhibition in an Analogous Isothiazolo[4,3-b]pyridine Series This table illustrates the principles of pyridinyl modification. Data is from a related series and serves as a model for potential modifications on this compound.

Compound AnaloguePyridinyl Moiety SubstitutionPIKfyve IC₅₀ (µM)
7h 4-methoxy-3-pyridinyl0.59
7i 5-methyl-3-pyridinyl0.002
7l 5-methoxy-3-pyridinyl0.003
7o 6-methoxy-3-pyridinyl0.019
7p 6-methyl-3-pyridinyl0.033

Source: Adapted from research on isothiazolo[4,3-b]pyridines. mdpi.com

Exploration of Substituents on the Quinoline Ring System

The 6,7-dimethoxyquinoline scaffold serves as a foundational structure in many biologically active compounds. Its substitution pattern is a key determinant of activity, and extensive research has been conducted on modifying this ring system. While the parent compound has methoxy groups at the C-6 and C-7 positions, these sites, along with others on the quinoline ring, are viable points for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.

Studies on 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles have shown that these positions can be derivatized to function as irreversible inhibitors of kinases like HER-2 and EGFR. nih.gov Synthetic routes have been developed to introduce moieties such as crotonamido groups at the C-6 position, which can act as Michael acceptors for covalent bond formation with target proteins. nih.gov

Furthermore, the C-4 position of the 6,7-dimethoxyquinoline ring is frequently used to attach larger, often lipophilic, groups. In the development of c-Met kinase inhibitors, a series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole moiety were synthesized. nih.gov This strategy involves attaching various substituted anilino groups at the C-4 position to probe binding pockets and optimize interactions. The synthesis for these compounds often starts from 3,4-dimethoxyaniline, which ultimately forms the 6,7-dimethoxy portion of the quinoline ring. jptcp.com

Table 2: Examples of Synthesized 6,7-Dimethoxy-4-anilinoquinoline Analogues for c-Met Inhibition

Compound IDSubstituent at C-4 (via Anilino Linker)c-Met IC₅₀ (µM)
12e N-(2-(3-chlorophenyl)-1H-benzo[d]imidazol-6-yl)>10
12j N-(2-(o-tolyl)-1H-benzo[d]imidazol-6-yl)0.150 ± 0.012
12k N-(2-(m-tolyl)-1H-benzo[d]imidazol-6-yl)0.090 ± 0.005
12l N-(2-(p-tolyl)-1H-benzo[d]imidazol-6-yl)0.060 ± 0.009
12n N-(2-(3-fluoro-4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)0.030 ± 0.008

Source: Adapted from research on c-Met inhibitors. nih.gov

These examples underscore the chemical tractability of the quinoline core and highlight common strategies for exploring its SAR, particularly by modifying the substituents at the C-4, C-6, and C-7 positions.

Isosteric Replacements and Bioisosteric Design Approaches

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry used to address issues of potency, selectivity, and metabolic stability. nih.gov This approach is highly applicable to the this compound scaffold.

Pyridinyl Moiety: A classic bioisosteric replacement involves the substitution of a C-H unit in a phenyl ring with a nitrogen atom to form a pyridine ring. This change modulates the molecule's basicity, polarity, and metabolic profile. nih.gov Conversely, the 3-pyridinyl moiety in the parent compound could be replaced with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, isoxazole) or a substituted phenyl ring to fine-tune electronic and steric properties.

Quinoline Ring System: The quinoline ring itself can be subjected to isosteric replacement. In one reported study, medicinal chemists replaced a quinazoline (B50416) fragment with the 6,7-dimethoxyquinoline moiety to develop novel c-Met inhibitors. nih.gov This "scaffold hopping" approach can lead to new intellectual property and improved drug-like properties. Other bicyclic heterocycles such as quinoxaline (B1680401), cinnoline, or benzofuran could be explored as potential bioisosteres for the quinoline core.

Methoxy Groups: The methoxy groups at C-6 and C-7 are also targets for bioisosteric modification. While providing electron-donating character, they are susceptible to O-demethylation, which can be a metabolic liability. nih.gov Potential replacements could include small alkyl groups, halogen atoms (like fluorine), or more stable ether linkages to improve metabolic stability while attempting to preserve beneficial electronic contributions.

The thoughtful application of these design principles allows for the systematic evolution of the lead compound, this compound, into analogues with potentially superior pharmacological profiles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Positional and Substituent Effects on Biological Activity of 6,7-Dimethoxy-3-(3-pyridinyl)quinoline Analogs

The 6,7-dimethoxy substitution pattern on the quinoline (B57606) ring is a key pharmacophoric feature for certain biological targets. In the context of G9a methyltransferase inhibition, these dimethoxy groups are crucial for establishing the correct binding orientation within the enzyme's active site. nih.gov Molecular docking studies have shown that for potent G9a inhibitors, the dimethoxy structural feature is essential for acquiring the correct pose. nih.gov Analogs lacking these methoxy (B1213986) groups fail to display the desired binding pose and consequently lose their in vitro activity. nih.gov

This observation is not unique to G9a inhibitors. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have also highlighted that methoxy substitutions play a vital role in their anticancer activity. researchgate.net The position and number of methoxy groups can modulate interactions with biological targets and alter physicochemical properties. researchgate.net For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have demonstrated high affinity and selectivity for the sigma-2 receptor, which is often overexpressed in proliferating cancer cells. nih.gov While the cytotoxicity of these analogs did not directly correlate with their sigma-2 receptor affinities, the scaffold is recognized as a key structural category for selective ligands. nih.gov The removal or alteration of the dimethoxy functionality in related quinazoline (B50416) analogs led to a loss of G9a inhibitory activity, reinforcing the importance of this specific substitution pattern for molecular recognition at the target site. nih.gov

Compound ClassTargetRole of Dimethoxy GroupsSource
2,4-Diamino-6,7-dimethoxyquinolinesG9a MethyltransferaseEssential for correct binding pose and inhibitory activity. nih.gov
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinesSigma-2 ReceptorContributes to high binding affinity and selectivity. nih.gov
Pyrimido[4,5-c]quinolin-1(2H)-onesTubulin / Cancer CellsCrucial for anticancer and antimigratory activity. researchgate.net

The 3-pyridinyl substituent contributes significantly to the molecule's ability to interact with biological targets. The nitrogen atom within the pyridine (B92270) ring, with its available lone pair of electrons, is a key feature for forming coordination complexes with metal ions and hydrogen bonds with protein residues. nih.gov As a nitrogen-containing aromatic compound, pyridine can be incorporated into binding pockets to build ligands with varying affinities for different targets. nih.gov

In hybrid molecules, the pyridine moiety is often tethered to another pharmacophore, like the quinoline core, to enhance biological activity. nih.gov For example, in the design of PIM-1 kinase inhibitors, a pyridine-quinoline hybrid structure demonstrated potent inhibition and induction of apoptosis. nih.gov The pyridine ring can engage in crucial interactions within the kinase hinge region. nih.gov The electron-rich nitrogen atom in heterocycles like pyridine facilitates interactions with various biological macromolecules, including proteins and enzymes, through intermolecular forces. researchgate.net The rigid, aromatic nature of the pyridine ring also allows it to participate in π-stacking interactions with aromatic residues in a protein's binding site, further stabilizing the ligand-target complex. core.ac.uk

The position of the nitrogen atom within the fused heterocyclic system (quinoline vs. isoquinoline) and its oxidation state (e.g., N-oxide) can profoundly affect the compound's biological and physicochemical properties. The nitrogen atom renders the quinoline ring system electron-deficient and imparts weak tertiary base properties. nih.gov This electronic nature influences how the molecule interacts with its biological environment. nih.gov

The position of the nitrogen atom is critical for activity. For instance, in a series of 1,4-quinone and quinoline hybrids, the presence and position of the nitrogen atom were found to be necessary to preserve the anticancer effect, with isoquinolinedione hybrids showing the highest activity. mdpi.com This suggests that altering the nitrogen's location from position 1 (quinoline) to position 2 (isoquinoline) can significantly modulate cytotoxicity.

Furthermore, the oxidation state of the quinoline nitrogen can be modified to create N-oxides. acs.org This transformation alters the electronic distribution, polarity, and hydrogen-bonding capacity of the molecule, which can lead to a different biological profile. While the primary focus is often on the tertiary amine form, the potential for in vivo metabolism to the N-oxide or the deliberate synthesis of N-oxides represents another avenue for modulating the biological activity of quinoline-based compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features essential for potency and selectivity. researchgate.netmdpi.com

To build a QSAR model, molecular structures are converted into numerical values known as molecular descriptors. nih.gov A wide range of descriptors can be calculated to represent the topological, geometrical, electronic, and physicochemical properties of the quinoline and pyridinyl moieties.

Commonly Used Descriptor Categories:

2D and 3D Descriptors: These are calculated from the 2D representation or the 3D conformation of the molecule. They include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., atomic connectivity indices), and geometrical descriptors. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors quantify electronic properties. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. kfupm.edu.sa

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility, and van der Waals volume. nih.gov For instance, van der Waals volume, electron density, and electronegativity have been identified as pivotal for the anti-tuberculosis activity of certain quinolinone derivatives. nih.gov

Field-Based and Surface-Based Descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), descriptors for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are used to model ligand-receptor interactions. nih.gov

Descriptor TypeExamplesRelevance to Quinoline/Pyridinyl MoietiesSource
Quantum ChemicalHOMO/LUMO energy, Electron densityDescribes electronic character, reactivity, and interaction potential. kfupm.edu.sa
Physicochemicalvan der Waals volume, ElectronegativityRelates to steric fit and electronic interactions in the binding pocket. nih.gov
3D-QSAR FieldSteric, Electrostatic, Hydrophobic fieldsMaps the spatial requirements for optimal interaction with a target. nih.gov
TopologicalAtomic connectivity, Carbon percentageEncodes information about the molecular framework and composition. mdpi.com

Once descriptors are calculated, various statistical and machine learning methods are employed to build predictive models. These models aim to create a reliable equation that can forecast the biological activity (e.g., IC₅₀, Kᵢ) of new, unsynthesized quinoline derivatives.

Several studies have successfully developed QSAR models for quinoline derivatives with high predictive power. nih.govmdpi.com For example, a QSAR model for 2,4-disubstituted quinoline analogs as anti-Mycobacterium tuberculosis agents achieved a high correlation coefficient (R²) of 0.9265 and was validated externally, proving its predictive capability. nih.gov

Modeling techniques frequently used include:

Multiple Linear Regression (MLR): This method creates a linear equation relating the most significant descriptors to biological activity. kfupm.edu.sa

Artificial Neural Networks (ANN): ANNs are non-linear models capable of capturing more complex relationships between structure and activity, often yielding more accurate predictions than linear methods. kfupm.edu.sa

Other Machine Learning Methods: Techniques such as k-Nearest Neighbors (k-NN), Decision Trees (DT), and Gradient Boosting (GB) are also applied to develop robust QSAR models for quinoline derivatives. nih.gov

These predictive models are validated internally (e.g., using cross-validation, Q²) and externally (using a test set of compounds not included in model training) to ensure their robustness and predictive accuracy. nih.govmdpi.com Successful QSAR models serve as a valuable guide for the rational design of new quinoline derivatives with enhanced potency and selectivity against specific biological targets. nih.govnih.gov

Conformational Analysis and Pharmacophore Development

The three-dimensional arrangement of a molecule is critical to its interaction with biological targets. For this compound, a comprehensive understanding of its conformational preferences and the key pharmacophoric features is essential for elucidating its structure-activity relationship (SAR) and structure-property relationship (SPR). This section delves into the computational and theoretical examination of the molecule's structure.

Conformational Analysis:

While a specific crystal structure for this compound is not publicly available, computational studies on structurally related 3-arylquinolines and 6,7-dimethoxy-substituted heterocyclic systems provide significant insights into its likely conformational behavior. Density Functional Theory (DFT) calculations are a powerful tool to predict the geometry and electronic structure of molecules, offering a glimpse into their stable conformations. For quinoline derivatives, DFT calculations have been employed to optimize molecular geometries and understand their stability. rsc.org

The key dihedral angle in this compound is that between the plane of the quinoline ring and the plane of the pyridine ring. The rotation around the C3-C3' bond (connecting the quinoline C3 to the pyridine C3) is expected to have a relatively low energy barrier, allowing the molecule to adopt a range of conformations in solution. However, certain conformations will be energetically favored.

In related heterocyclic systems, the planarity between two aromatic rings is often a low-energy state, facilitating favorable π-π stacking interactions. However, steric hindrance between the hydrogen atoms at the 4-position of the quinoline and the 2' and 4'-positions of the pyridine ring can lead to a non-planar (twisted) conformation being the most stable. Studies on similar bi-aryl systems suggest that the energy minimum is often found at a dihedral angle that balances the competing effects of π-conjugation (favoring planarity) and steric repulsion (favoring a twisted conformation).

In the absence of specific experimental data for the title compound, a theoretical analysis of the rotational energy profile would be necessary to precisely determine the most stable conformation. This would involve calculating the relative energy of the molecule as the dihedral angle between the quinoline and pyridine rings is systematically varied.

Pharmacophore Development:

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. The development of a pharmacophore model for this compound is crucial for identifying its potential biological targets and for designing new, more potent analogs.

Based on the chemical structure of this compound, several key pharmacophoric features can be identified. These features are commonly found in pharmacophore models of other quinoline-based compounds, particularly those targeting protein kinases. nih.govresearchgate.net

The primary pharmacophoric features of this compound are:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the nitrogen atom of the quinoline ring are potential hydrogen bond acceptors. The oxygen atoms of the two methoxy groups at positions 6 and 7 of the quinoline ring also act as hydrogen bond acceptors.

Aromatic Rings: Both the quinoline and pyridine rings are hydrophobic aromatic systems that can engage in π-π stacking or hydrophobic interactions with the binding site of a biological target.

A hypothetical pharmacophore model for this compound would incorporate these features in a specific three-dimensional arrangement. The precise geometry of the pharmacophore would be heavily influenced by the preferred conformation of the molecule, particularly the dihedral angle between the quinoline and pyridine rings.

Pharmacophore models for kinase inhibitors often feature a hydrogen bond acceptor that interacts with the "hinge region" of the kinase domain, along with hydrophobic groups that occupy adjacent pockets. arabjchem.org The quinoline nitrogen of this compound could potentially fulfill this hinge-binding role.

To validate and refine a pharmacophore model, it would typically be used to screen a database of known active and inactive compounds. A robust model should be able to distinguish between these two sets with high accuracy.

The table below summarizes the key pharmacophoric features of this compound.

Feature TypeLocationPotential Interaction
Hydrogen Bond AcceptorPyridine NitrogenInteraction with hydrogen bond donors in a receptor.
Hydrogen Bond AcceptorQuinoline NitrogenPotential interaction with the hinge region of kinases.
Hydrogen Bond Acceptor6-Methoxy OxygenInteraction with hydrogen bond donors.
Hydrogen Bond Acceptor7-Methoxy OxygenInteraction with hydrogen bond donors.
Aromatic RingQuinoline Ring Systemπ-π stacking, hydrophobic interactions.
Aromatic RingPyridine Ringπ-π stacking, hydrophobic interactions.
Hydrophobic GroupDimethoxybenzene portionHydrophobic interactions.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition and Activation Studies of Quinoline (B57606) Derivatives

Quinoline derivatives have been the subject of numerous studies to understand their effects on various enzymes. These investigations often involve kinetic analysis to determine the nature and potency of the enzymatic modulation.

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits or activates an enzyme. Such analyses can determine whether the inhibition is competitive, non-competitive, or follows a different model.

Research into various quinoline derivatives has demonstrated a range of kinetic behaviors. For instance, studies on novel pyridine-quinoline hybrids as inhibitors of PIM-1 kinase, an enzyme implicated in cancer, have utilized Lineweaver-Burk double-reciprocal plots to determine the mode of inhibition. nih.gov This analysis revealed that certain derivatives act as competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate. nih.gov In contrast, at least one derivative was found to be a mixed competitive and non-competitive inhibitor of the PIM-1 kinase enzyme. nih.gov

Similarly, kinetic mechanism analysis of quinolinyl-iminothiazolines as alkaline phosphatase inhibitors has been conducted to determine whether the most potent compounds exhibit competitive or non-competitive enzyme inhibition. tandfonline.com The oxidation of catechol to o-quinone, catalyzed by copper complexes of quinoline derivatives, has also been studied kinetically by monitoring changes in absorbance over time. mdpi.com While specific kinetic data for 6,7-dimethoxy-3-(3-pyridinyl)quinoline is not detailed in the provided search results, the kinetic studies on its analogs, such as 5,7-dimethoxy-3-(4-pyridinyl)quinoline (B142713), have been noted in the literature, particularly in the context of receptor tyrosine kinase inhibition. nih.gov

Table 1: Kinetic Analysis of Quinoline Analogs on Various Enzymes

Quinoline Derivative Class Target Enzyme Observed Kinetic Behavior
Pyridine-Quinoline Hybrids PIM-1 Kinase Competitive and mixed competitive/non-competitive inhibition. nih.gov
Quinolinyl-Iminothiazolines Alkaline Phosphatase Mechanism investigated to determine competitive or non-competitive inhibition. tandfonline.com

Research has identified several specific enzyme families that are targeted by this compound and its structural relatives. Kinases, in particular, are a prominent class of targets.

Kinases: A significant body of research points to the potent inhibitory activity of dimethoxy-quinoline derivatives against various protein kinases.

Platelet-Derived Growth Factor Receptor (PDGFR) Kinase: A close analog, 5,7-dimethoxy-3-(4-pyridinyl)quinoline, was identified as a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGF-R) tyrosine kinase. nih.govacs.org

c-Met Kinase: A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and found to be potent inhibitors of the c-Met tyrosine kinase, a key player in cancer development. nih.gov One compound in this series, 12n , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.030 µM against c-Met. nih.gov

Epidermal Growth Factor Receptor (EGFR) and HER-2 Kinase: 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of both EGFR and human epidermal growth factor receptor-2 (HER-2) kinases. nih.gov

PIM-1/2 Kinases: As mentioned, pyridine-quinoline hybrids have been synthesized as inhibitors of PIM-1 and PIM-2 kinases. nih.gov

Other Enzymes: Beyond kinases, quinoline derivatives have been shown to inhibit other types of enzymes.

Alkaline Phosphatase: Quinoline-based iminothiazolines have been designed and evaluated as effective alkaline phosphatase inhibitors, with one derivative showing an IC₅₀ value of 0.337 µM. tandfonline.com

DNA Gyrase: Molecular docking studies have suggested that certain novel quinoline derivatives can bind to and potentially inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net

Catecholase: Copper complexes formed with quinoline derivatives have been shown to possess catalytic activity, efficiently oxidizing catechol to o-quinone, mimicking the function of catecholase. mdpi.com

Table 2: Identified Enzyme Targets of Quinoline Derivatives

Enzyme Target Quinoline Derivative Class Potency (Example)
PDGF-R Tyrosine Kinase 5,7-dimethoxy-3-(4-pyridinyl)quinoline Potent and selective inhibitor. nih.govacs.org
c-Met Kinase 6,7-dimethoxy-4-anilinoquinolines IC₅₀ = 0.030 µM (compound 12n). nih.gov
HER-2/EGFR Kinases 6,7-disubstituted-4-(arylamino) quinoline-3-carbonitriles Irreversible inhibitors. nih.gov
PIM-1/2 Kinases Pyridine-Quinoline Hybrids Potent inhibitory activity. nih.gov
Alkaline Phosphatase Quinolinyl-Iminothiazolines IC₅₀ = 0.337 µM. tandfonline.com

Receptor Binding and Modulation Studies

In addition to direct enzyme modulation, quinoline derivatives can exert their effects by binding to and modulating the function of cellular receptors.

Understanding how a ligand interacts with its receptor at a molecular level is key to explaining its biological activity. In silico methods like molecular docking and molecular dynamics (MD) simulations are invaluable for this purpose.

For a series of quinoline and quinazoline (B50416) derivatives acting as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), docking and MD simulations have provided detailed interaction maps. nih.gov These studies revealed that the quinoline core of the ligands anchors within a hydrophobic pocket formed by specific amino acid residues (Leu103, Met104, Tyr272, Tyr293, Ile297, and Tyr301). nih.gov Furthermore, a critical ionic bond between a basic nitrogen atom on the ligand and the Asp123 residue of the receptor was identified as a key stabilizing interaction. nih.gov Hydrogen bonds with other residues, such as Tyr272, also contribute to the stable binding of the ligand. nih.gov

The interaction between a ligand and a receptor can either activate the receptor (agonist activity) or block its activation by its natural ligand (antagonist activity). Research on quinoline derivatives has identified potent antagonist activity at specific receptor subtypes.

Studies on MCHR1 have shown that quinoline/quinazoline derivatives can act as effective antagonists. nih.gov The presence of polar groups on the antagonist molecules that can form hydrogen bonds with specific glutamine residues (Gln127 or Gln237) in the receptor appears to be crucial for their antagonistic activity and their selectivity against other GPCRs. nih.gov This highlights how specific structural features of the quinoline derivatives dictate their functional effect on the receptor.

Modulation of Intracellular Signaling Pathways

By inhibiting enzymes or modulating receptors, this compound and its analogs can influence the complex network of intracellular signaling pathways that govern cell behavior.

The inhibition of receptor tyrosine kinases like c-Met, PDGF-R, and HER-2 directly impacts their downstream signaling cascades. nih.govnih.gov The HGF/c-Met signaling pathway, for example, involves the activation of cascades such as the RAS-RAF-MEK-ERK axis and the PI3K-AKT-mTOR pathway when stimulated. nih.gov By inhibiting the c-Met kinase, 6,7-dimethoxy-quinoline analogs can block these downstream signals, which are involved in cell proliferation, survival, and migration. nih.gov Similarly, inhibition of PDGF-R kinase by 5,7-dimethoxy-3-(4-pyridinyl)quinoline would disrupt the signaling pathways that regulate vascular smooth muscle cell processes. nih.gov The antagonist activity of quinoline derivatives at the MCHR1 receptor also modulates intracellular signaling, which is critical in the regulation of energy homeostasis and feeding behavior. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
5,7-dimethoxy-3-(4-pyridinyl)quinoline
6,7-dimethoxy-4-anilinoquinolines
Quinolinyl-iminothiazolines
6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles
Pyridine-quinoline hybrids

Analysis of Downstream Effectors and Protein Phosphorylation Cascades

Research into structurally similar quinoline derivatives provides insights into the potential downstream effects of this compound. Many quinoline-based molecules function as kinase inhibitors, interfering with the phosphorylation of proteins and thereby modulating cellular signaling cascades.

Derivatives of 6,7-dimethoxyquinoline (B1600373) have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. biorxiv.orgnih.gov The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, which in turn activates several downstream signaling pathways critical for cell proliferation, survival, migration, and invasion. biorxiv.org The deregulation of the HGF/c-Met pathway is implicated in tumorigenesis and metastasis. biorxiv.org Inhibition of c-Met by quinoline derivatives would be expected to block these downstream events. Key signaling cascades that are affected include:

RAS-RAF-MEK-ERK Pathway: This is a central pathway that regulates cell proliferation and differentiation.

PI3K-AKT-mTOR Pathway: This cascade is crucial for cell survival, growth, and proliferation. biorxiv.orgnih.gov

SRC Pathway: This pathway is involved in cell motility and adhesion.

STAT3 Pathway: This pathway plays a role in cell survival and proliferation.

A number of 6,7-dimethoxy-4-anilinoquinoline derivatives have demonstrated potent inhibitory activity against the c-Met kinase. biorxiv.orgnih.gov For instance, one such derivative exhibited an IC50 value of 0.030 ± 0.008 µM against c-Met. biorxiv.org Molecular docking studies have suggested that these compounds bind to the ATP-binding site of the c-Met kinase domain. biorxiv.org

Furthermore, a structurally related compound, 5,7-dimethoxy-3-(4-pyridinyl)quinoline, has been identified as a potent and selective inhibitor of the human vascular beta-type platelet-derived growth factor (PDGF) receptor tyrosine kinase. nih.gov This indicates that dimethoxy-pyridinyl-quinolines can target different receptor tyrosine kinases, thereby affecting their specific downstream phosphorylation cascades. Other quinoline derivatives have been shown to inhibit kinases such as PIM-1, a proto-oncogene, leading to the induction of apoptosis through the activation of caspases 3 and 7. nih.govnih.gov

The table below summarizes the inhibitory activities of some quinoline derivatives against various kinases, providing a basis for the potential targets of this compound.

Compound ClassTarget KinaseReported Activity (IC50)Reference
6,7-dimethoxy-4-anilinoquinolinesc-Met0.030 µM biorxiv.orgnih.gov
5,7-dimethoxy-3-(4-pyridinyl)quinolinePDGF Receptor βPotent Inhibitor nih.gov
Pyridine-quinoline hybridsPIM-1Potent Inhibitor nih.govnih.gov
3,6-disubstituted quinolinec-Met9.3 nM nih.gov

Investigation of Gene Expression Regulation (Transcriptomic Studies)

Currently, there is a lack of publicly available transcriptomic studies specifically investigating the effects of this compound on global gene expression. Such studies would be invaluable for providing a broader understanding of the cellular pathways modulated by this compound.

However, based on the known kinase targets of structurally related compounds, it is possible to hypothesize the potential impact on gene expression. For example, inhibition of the c-Met and PDGF receptor signaling pathways, as well as the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, would likely lead to significant changes in the expression of genes involved in:

Cell cycle progression

Apoptosis

Angiogenesis

Cell migration and invasion

Transcriptomic analyses of other kinase inhibitors have revealed widespread changes in gene expression profiles that are consistent with their mechanisms of action. A comprehensive transcriptomic study of this compound would be necessary to elucidate its specific effects on gene regulation.

Cellular Uptake Mechanisms and Intracellular Localization

The cellular uptake and intracellular localization of a compound are critical determinants of its biological activity. There is limited direct information available on the specific cellular uptake mechanisms and intracellular distribution of this compound.

However, studies on related 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have shown that these compounds can possess excellent oral activity, suggesting efficient absorption from the gastrointestinal tract. nih.gov The lipophilicity and the presence of basic groups, such as the dialkylamino group, have been shown to be important for the biological properties of some quinoline derivatives, which may also influence their cellular uptake. nih.gov

The intracellular localization of quinoline-based kinase inhibitors is generally presumed to be in the cytoplasm and/or nucleus, where their target kinases reside. For instance, c-Met is a transmembrane receptor, but its kinase domain is located in the cytoplasm, which is where an inhibitor would need to be present to exert its effect. nih.gov Molecular docking studies of 6,7-dimethoxy-4-anilinoquinolines show them binding to the ATP-binding site of the c-Met kinase, which is located intracellularly. biorxiv.orgnih.govnih.gov Similarly, PIM-1 kinase is primarily localized in the nucleus and cytoplasm.

To definitively determine the cellular uptake mechanisms and intracellular localization of this compound, further experimental studies, such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by quantitative analysis, would be required.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound "this compound" that aligns with the detailed outline requested. The search results identify studies on structurally related but distinct molecules, such as 6,7-dimethoxyquinazoline (B1622564) derivatives, other isomers like 5,7-dimethoxy-3-(4-pyridinyl)quinoline, or the broader class of quinoline compounds.

Presenting data from these related compounds would not adhere to the strict instruction to focus solely on "this compound" and would be scientifically inaccurate. Therefore, it is not possible to generate the requested article with the required level of specificity and scientific accuracy.

Pre Clinical Biological Activity Profiling in Vitro and in Vivo Non Human Models

Anti-inflammatory and Immunomodulatory Effects

Extensive literature searches did not yield specific preclinical data on the anti-inflammatory and immunomodulatory effects of 6,7-dimethoxy-3-(3-pyridinyl)quinoline. While the broader class of quinoline (B57606) derivatives has been a subject of investigation for anti-inflammatory properties, specific studies on this particular compound are not publicly available.

There is no available research data detailing the effects of this compound on the production or activity of inflammatory mediators such as cytokines, chemokines, or prostaglandins. Studies on other quinoline derivatives have shown inhibition of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Specific studies on the impact of this compound on the function of immune cells, including lymphocytes, macrophages, and neutrophils, have not been reported in the available scientific literature. Research on other quinoline compounds, such as paquinimod, has indicated effects on the recruitment of myeloid cells to sites of inflammation.

Neurological and Central Nervous System (CNS) Activity (if applicable to quinolines generally)

While specific preclinical studies on the neurological and CNS activity of this compound are not available, the quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including effects on the nervous system.

Quinoline derivatives have been investigated for their potential neuroprotective effects in various in vitro models of neurodegenerative diseases. These studies often explore the antioxidant properties of quinoline compounds and their ability to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β). For instance, some derivatives have shown cytoprotective effects in cell-based models of oxidative stress.

Table 1: Examples of Neuroprotective Activities of Quinoline Derivatives in In Vitro Models

Quinoline Derivative Class In Vitro Model Observed Effect
Hydroxylated Quinolines Oxidative stress models Radical scavenging and cytoprotection
Quinoline-based enzyme inhibitors Cellular models of Alzheimer's disease Inhibition of AChE, BACE1, and GSK3β

This table presents generalized findings for the broader class of quinoline derivatives and not for this compound specifically.

The modulation of neurotransmitter systems is another area of investigation for quinoline derivatives. Ex vivo studies on animal brain tissue have been used to assess the interaction of these compounds with various components of neurotransmission. For example, some quinoline derivatives have been evaluated for their ability to inhibit enzymes like monoamine oxidase type B (MAO-B) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters. Furthermore, certain quinoline-based compounds have been synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme that plays a role in signaling pathways relevant to synaptic plasticity and memory.

Table 2: Examples of Quinoline Derivative Activity on Neurotransmitter Systems (Ex Vivo)

Quinoline Derivative Target Observed Effect in Animal Brain Tissue
Various substituted quinolines Monoamine Oxidase B (MAO-B) Inhibition of enzyme activity
Catechol-substituted quinolines Catechol-O-methyltransferase (COMT) Inhibition of enzyme activity

This table illustrates the activities of various quinoline derivatives in ex vivo models and does not represent data for this compound.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in identifying potential protein targets and understanding the intricacies of ligand-protein interactions.

Through molecular docking simulations, 6,7-dimethoxy-3-(3-pyridinyl)quinoline can be screened against a library of protein structures to identify putative binding sites. For instance, studies on similar quinoline-based compounds, such as quinoline-3-carboxamides, have demonstrated their ability to bind to the hinge region of kinases, acting as competitive inhibitors of ATP. These studies reveal the importance of the quinoline (B57606) nitrogen in forming key hydrogen bonds within the ATP-binding pocket. It is plausible that the quinoline core of this compound could engage in similar interactions.

Furthermore, the dimethoxy groups at the 6 and 7 positions, along with the 3-pyridinyl substituent, would be expected to form additional interactions, such as hydrogen bonds and van der Waals contacts, with amino acid residues in the binding pocket, thereby influencing binding affinity and selectivity. Research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives as sigma-2 receptor ligands highlights the role of the dimethoxy groups in establishing crucial contacts within the receptor's binding site. researchgate.net

A hypothetical docking study of this compound into a kinase binding site might reveal interactions similar to those observed for related inhibitors, as detailed in the table below.

Interaction Type Functional Group of Ligand Potential Interacting Residue (Example)
Hydrogen BondQuinoline NitrogenHinge Region Amino Acid (e.g., Met)
Hydrogen BondPyridinyl NitrogenCatalytic Loop Residue (e.g., Lys)
Hydrophobic InteractionQuinoline RingHydrophobic Pocket Residues (e.g., Leu, Val)
van der WaalsMethoxy (B1213986) GroupsVarious Pocket Residues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Utilizing the structure of this compound as a template, virtual screening can be employed to identify structurally similar compounds with potentially improved binding affinities or selectivity.

A study on the virtual screening of a quinoline-derived library for potential inhibitors of SARS-CoV-2 targets demonstrated the utility of this approach in rapidly identifying promising lead compounds. arabjchem.org This process involves creating a pharmacophore model based on the key structural features of this compound required for binding. This model is then used to screen large compound databases for molecules that match the pharmacophore. This can lead to the discovery of novel analogs with diverse scaffolds but similar binding properties. For instance, variations in the pyridinyl substitution or modifications to the quinoline core could be explored to optimize interactions with a target protein.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the dynamic nature of ligand-protein interactions and the stability of the resulting complex.

Studies on other quinoline derivatives have utilized MD simulations to assess their conformational stability. researchgate.net For this compound, MD simulations would likely reveal the preferred dihedral angles between the quinoline and pyridinyl rings, providing insights into its three-dimensional structure in solution.

Once a putative protein-ligand complex is identified through molecular docking, MD simulations can be performed to assess its stability. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains bound in the predicted orientation or if it dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to evaluate the stability of the complex.

Research on quinoline-3-carboxamide (B1254982) derivatives bound to various kinases has employed MD simulations to confirm the stability of the docked poses and the persistence of key interactions throughout the simulation. apextraders.co.kr A similar approach for a this compound-protein complex would involve analyzing the trajectory for the maintenance of critical hydrogen bonds and hydrophobic contacts, thus providing strong evidence for a stable binding mode.

MD Simulation Parameter Significance for this compound
RMSD of Protein BackboneIndicates the overall stability of the protein structure upon ligand binding.
RMSD of LigandShows the stability of the ligand's position and conformation within the binding site.
Hydrogen Bond AnalysisQuantifies the persistence of key hydrogen bonds between the ligand and protein over time.
Radius of GyrationMeasures the compactness of the protein-ligand complex.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. rsc.orgresearchgate.net These calculations can provide insights into the reactivity, stability, and spectroscopic properties of this compound.

By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can understand the molecule's electronic structure and its potential for charge transfer interactions. researchgate.net The distribution of electron density, often visualized through a molecular electrostatic potential (MEP) map, can highlight the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atoms in the quinoline and pyridine (B92270) rings are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance.

Quantum chemical calculations can also be used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Furthermore, these methods can be employed to calculate the relative energies of different conformations of the molecule, providing a more accurate assessment of its conformational preferences than molecular mechanics-based methods.

Quantum Chemical Parameter Information Gained for this compound
HOMO-LUMO Energy GapRelates to the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP)Identifies regions of positive and negative charge, predicting sites for intermolecular interactions.
Mulliken Atomic ChargesProvides a quantitative measure of the charge distribution on each atom.
Bond Dissociation EnergiesHelps to predict the metabolic stability of the molecule by identifying the weakest bonds. arabjchem.org

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its intrinsic reactivity and potential for intermolecular interactions. The quinoline core, a fusion of a benzene (B151609) and a pyridine ring, is an electron-deficient aromatic system. The presence of two nitrogen atoms, one in the quinoline ring and one in the 3-pyridinyl substituent, significantly influences the electron density distribution across the molecule. The methoxy groups at the 6- and 7-positions are electron-donating, which can modulate the reactivity of the benzene portion of the quinoline scaffold.

Computational studies on similar quinoline derivatives, often employing Density Functional Theory (DFT), provide a basis for predicting the electronic properties of this compound. Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For quinoline derivatives, modifications to the core structure have been shown to alter these frontier orbital energies, which in turn can influence their biological activity. researchgate.net

Table 1: Predicted Key Electronic Properties and Reactivity Descriptors

DescriptorPredicted Significance for this compound
HOMO-LUMO Gap A smaller gap may suggest higher chemical reactivity and potential for biological activity.
Electron Density Distribution The nitrogen atoms in the quinoline and pyridine rings are expected to be regions of high electron density, making them potential hydrogen bond acceptors. The dimethoxy-substituted benzene ring will have increased electron density.
Molecular Electrostatic Potential (MEP) MEP surfaces would likely show negative potential around the nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding, while the regions around the hydrogen atoms would exhibit positive potential. researchgate.net

Prediction of Spectroscopic Properties for Elucidation of Interactions

Computational methods are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation and the study of intermolecular interactions of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be correlated with experimental data.

For instance, DFT calculations have been successfully used to predict the 1H and 13C NMR spectra of quinoline derivatives. nih.gov The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, with the electron-donating methoxy groups causing upfield shifts for the adjacent protons and carbons on the benzene ring.

Similarly, theoretical IR spectra can help in assigning vibrational modes. The characteristic C=N stretching frequency of the quinoline and pyridine rings, as well as the C-O stretching of the methoxy groups, could be predicted. UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions within the molecule. researchgate.net The fluorescence properties of some quinoline derivatives have also been studied, revealing that substitutions on the quinoline ring can significantly affect emission wavelengths and quantum yields. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
1H NMR Signals for the aromatic protons on the quinoline and pyridine rings, and characteristic singlets for the two methoxy groups.
13C NMR Resonances for all carbon atoms, with the carbons bearing the methoxy groups appearing at distinct chemical shifts.
IR Spectroscopy Characteristic absorption bands for C-H, C=C, C=N, and C-O stretching vibrations.
UV-Vis Spectroscopy Absorption maxima in the UV region corresponding to π-π* transitions of the aromatic system.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining are powerful tools for navigating the vast chemical space and understanding the structure-activity relationships (SAR) of compound families. For this compound, these approaches can leverage existing knowledge on similar quinoline scaffolds to predict its potential biological activities and guide the design of new derivatives.

Analysis of Publicly Available Data on Similar Quinoline Scaffolds

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Quinolines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov

A cheminformatics analysis of public databases like PubChem and ChEMBL would reveal a wealth of information on the SAR of quinoline derivatives. For example, studies on various substituted quinolines have shown that the nature and position of substituents on the quinoline ring are critical for their biological activity. mdpi.com Some quinoline derivatives have been investigated as kinase inhibitors, with specific substitution patterns leading to potent and selective inhibition. nih.gov The dimethoxy substitution pattern at the 6- and 7-positions is found in several biologically active compounds, suggesting its potential importance for molecular recognition by certain biological targets. researchgate.net

Table 3: Reported Biological Activities of Structurally Related Quinoline Scaffolds

Quinoline Derivative TypeReported Biological ActivityReference
Substituted QuinolinesAnticancer, Antimicrobial, Anti-inflammatory nih.govnih.gov
Diarylurea Quinoline DerivativesC-RAF Kinase Inhibition nih.gov
4-Aminoquinoline DerivativesHypotensive researchgate.net
Quinoline-based PyrimidinesHIV Reverse Transcriptase Inhibition nih.gov

Design of Combinatorial Libraries Based on Predictive Models

Based on the analysis of the structure-activity landscape of quinoline scaffolds, combinatorial libraries can be designed around the this compound core to explore and optimize potential biological activities. The goal of combinatorial library design is to systematically synthesize a large number of related compounds to efficiently screen for desired properties. researchgate.net

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed from existing data on quinoline derivatives. A 3D-QSAR study on a series of quinoline analogues, for instance, identified key structural features beneficial for their anti-gastric cancer properties. mdpi.com Such models can be used to virtually screen a designed combinatorial library and prioritize the synthesis of compounds with the highest predicted activity.

For this compound, a combinatorial library could be designed by introducing a variety of substituents at different positions of the quinoline and pyridine rings. For example, modifications could be made to the pyridine ring to explore different substitution patterns or to replace it with other heterocyclic systems. The methoxy groups could also be replaced with other electron-donating or electron-withdrawing groups to probe their role in biological activity. The design of such libraries is often guided by the desire to maximize structural diversity while maintaining favorable physicochemical properties for drug-likeness. researchgate.net

Translational Potential and Future Research Directions

Identification of Disease Indications Based on Mechanistic Insights

While direct and extensive mechanistic studies on 6,7-dimethoxy-3-(3-pyridinyl)quinoline are not yet widely published, the extensive research on analogous compounds provides a clear path for investigation. The primary disease indication suggested by the activity of related quinolines is cancer. nih.govneuroquantology.com This is due to the established role of the quinoline (B57606) core in targeting protein kinases, enzymes that are frequently dysregulated in tumor cells and drive malignant growth, proliferation, and survival. researchgate.net

Quinoline derivatives have been shown to inhibit a range of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and kinases from the Src family. researchgate.netresearchgate.net These kinases are critical mediators of signaling pathways that control angiogenesis, cell division, and metastasis. Therefore, based on the established polypharmacology of the quinoline scaffold, this compound is a strong candidate for development as an inhibitor of these pathways, with potential applications in various solid and hematological malignancies.

A molecular probe is a specialized small molecule used as a tool to study and characterize the function of biological targets, such as proteins within their native cellular environment. Given the high potency and selectivity demonstrated by other quinoline derivatives, this compound holds potential as a molecular probe for investigating kinase-driven signaling pathways.

For instance, various 6,7-disubstituted quinolines have been engineered as potent and selective inhibitors of kinases like HER-2, EGFR, and c-Met. researchgate.netresearchgate.net By extension, this compound could potentially be optimized to selectively target a specific kinase. If appropriately characterized, it could be used to elucidate the precise roles of that kinase in cellular processes. Such a probe would enable researchers to dissect complex signaling networks, validate new drug targets, and understand mechanisms of drug resistance, thereby accelerating the discovery of next-generation therapeutics.

A cornerstone of modern cancer therapy is the use of combination treatments to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.govmdpi.com Preclinical studies are essential for identifying these synergistic interactions. For a potential kinase inhibitor like this compound, several combination strategies could be explored in preclinical models.

One approach involves combining it with standard-of-care chemotherapeutic agents. The rationale is that the quinoline compound could inhibit signaling pathways that promote cell survival, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. Another promising strategy is to combine it with other targeted therapies. For example, if the compound targets the VEGFR pathway, combining it with an EGFR inhibitor could provide a more comprehensive blockade of tumor growth signals. Furthermore, the combination of natural product-derived compounds with conventional drugs is an area of active investigation to enhance therapeutic outcomes. mdpi.com Preclinical models, including cancer cell lines and patient-derived xenografts, would be critical for evaluating these combinations and identifying the most effective synergistic partnerships for future clinical development.

Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a crucial phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological properties, including potency, selectivity, and metabolic stability.

Rational drug design leverages an understanding of the three-dimensional structure of the biological target and the structure-activity relationships (SAR) of known inhibitors to guide chemical synthesis. For this compound, a lead optimization campaign would systematically modify its structure to enhance its binding affinity for a target kinase while minimizing interactions with off-target proteins.

Based on extensive research into quinoline-based kinase inhibitors, several structural modifications can be proposed. researchgate.netresearchgate.net Alterations to the substituents on the quinoline core are known to significantly impact activity. For example, the nature and position of the methoxy (B1213986) groups at the C-6 and C-7 positions could be varied to explore other alkoxy groups or bioisosteres to improve target engagement or metabolic properties. The 3-pyridinyl group is another key area for modification; its orientation and electronic properties can be fine-tuned by substituting it with other heterocyclic rings or decorated phenyl groups to optimize interactions within the kinase's ATP-binding pocket.

Table 1: General Structure-Activity Relationship (SAR) Principles for Quinoline-Based Kinase Inhibitors

Structural Position Modification Strategy Potential Outcome
Quinoline C-4 Introduction of anilino or similar groups Often essential for kinase hinge-binding and potent inhibition.
Quinoline C-6, C-7 Variation of alkoxy or other substituents Modulates potency, selectivity, and pharmacokinetic properties.
Quinoline C-3 Introduction of cyano or aryl/heteroaryl groups Can enhance potency and influence selectivity profile.

| Appended Rings | Substitution with solubilizing groups (e.g., morpholine) | Improves aqueous solubility and oral bioavailability. |

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body through metabolic processes. This strategy is often employed to overcome challenges such as poor solubility, limited bioavailability, or off-target toxicity. mdpi.com

Novel Synthetic Methodologies for Scalability and Sustainability

The development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount for the successful translation of a drug candidate from the laboratory to the clinic. The synthesis of the quinoline core has traditionally relied on classic reactions like the Skraup and Friedländer syntheses. arabjchem.org While effective, these methods often require harsh conditions, toxic reagents, and long reaction times. nih.gov

Modern synthetic chemistry has focused on developing "green" and sustainable alternatives. For the Skraup reaction , which typically uses concentrated sulfuric acid and hazardous oxidizing agents, improvements include the use of microwave irradiation and ionic liquids to accelerate the reaction and reduce waste. nih.gov The use of solid acid catalysts like niobium phosphate (B84403) also presents a more sustainable, continuous-flow approach. rsc.org

The Friedländer synthesis , a condensation reaction, has also been significantly improved. nih.gov Recent advancements include the use of reusable solid catalysts like Nafion under microwave irradiation, which simplifies purification and reduces environmental impact. organic-chemistry.org One-pot procedures using inexpensive and safe reagents like iron powder have been developed to improve scalability and efficiency. organic-chemistry.org Furthermore, electrochemically assisted Friedländer reactions represent a cutting-edge, reagent-free method that operates under mild conditions with high atom economy. rsc.org Adopting these novel methodologies for the synthesis of this compound would be crucial for ensuring its commercial viability and minimizing its environmental footprint.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Anlotinib
Bosutinib
Lenvatinib
Kynurenic acid
4-chlorokynurenine
SZR-104
Laquinimod
Tasquinimod

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological implications of a compound like this compound, an integrated approach using "omics" technologies is essential. These high-throughput methods allow for a global assessment of molecular changes within a biological system in response to the compound.

Proteomics and metabolomics are powerful tools for identifying the molecular targets and downstream effects of a bioactive compound. Proteomic analysis can reveal changes in the expression levels of proteins, while metabolomics identifies and quantifies endogenous small-molecule metabolites. frontiersin.orgnih.gov

For quinoline derivatives, these approaches can help map the complex biological networks they modulate. For instance, a proteomic study on quinoxaline (B1680401) derivatives, which are bioisosteres of quinolines, identified significant deregulation of proteins involved in actin cytoskeleton dynamics and intracellular trafficking in Entamoeba histolytica. frontiersin.org Similarly, metabolomic studies on quinoline have identified various oxygenated metabolites, such as quinoline-1-oxide, indicating the pathways involved in its biotransformation. researchgate.net A time-course experiment combined with stable isotope tracing is a developing metabolomics-based approach to effectively identify drug metabolites. nih.gov By applying these techniques to this compound, researchers could uncover its mechanism of action, identify biomarkers for its activity, and understand its metabolic fate.

Table 1: Potential Proteomic and Metabolomic Insights from Quinoline Compound Studies

Technology Potential Application Expected Insights
Proteomics Identification of protein binding partners and expression changes in treated cells. Elucidation of primary targets (e.g., kinases, enzymes) and off-targets; understanding of downstream pathway modulation (e.g., apoptosis, cell cycle). frontiersin.orgresearchgate.net
Metabolomics Profiling of endogenous metabolite changes and identification of drug metabolites. Mapping of metabolic pathways affected by the compound; characterization of biotransformation products and clearance mechanisms. researchgate.netresearchgate.net

| Integrated Omics | Combining proteomic, metabolomic, and transcriptomic data. | Construction of a comprehensive biological network model, revealing complex interactions and feedback loops triggered by the compound. |

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. nih.gov The quinoline scaffold is a frequent component of such libraries due to its synthetic accessibility and proven record in medicinal chemistry. nih.govbiointerfaceresearch.com

HTS campaigns have successfully identified novel quinoline-based inhibitors for various targets. For example, an HTS effort identified a pyrazino[2,3-c]quinolin-2(1H)-one derivative as a potent mTOR inhibitor with an IC50 of 31 nM. nih.gov Another in vitro screening of a quinoline library led to the discovery of potent inhibitors of methionyl-tRNA synthetase (MRS), an enzyme often overactive in cancers. nih.gov For a novel compound like this compound, inclusion in HTS campaigns against a diverse panel of targets, such as kinases, proteases, or G-protein coupled receptors, could rapidly uncover its therapeutic potential across different disease areas. Modern HTS platforms can analyze 96- or 384-well plates in minutes, dramatically accelerating the discovery process. youtube.com

Table 2: Examples of High-Throughput Screening in Quinoline Drug Discovery

Screening Target Quinoline Scaffold Type Outcome/Significance Reference
mTOR Kinase Pyrazino[2,3-c]quinolin-2(1H)-one Identification of a hit compound with an IC50 of 31 nM, leading to further optimization. nih.gov
Methionyl-tRNA Synthetase (MRS) General Quinoline Library Discovery of potent MRS inhibitors with significant anti-proliferative activity in A549 and HCT116 cancer cells. nih.gov

| GLI1 Transcription Factor | General Quinoline Library | Identification of quinoline derivatives that reduce GLI1 protein levels with submicromolar antiproliferative activity. | nih.gov |

Challenges and Opportunities in Developing Quinoline-Based Molecular Tools and Therapeutics

Despite their promise, the development of quinoline-based compounds is not without its challenges. However, these challenges are balanced by significant opportunities stemming from the chemical versatility of the quinoline core. researchgate.netnih.gov

One of the primary challenges is managing the pharmacological profile of quinoline derivatives, including issues of poor bioavailability and potential off-target effects that can lead to toxicity. researchgate.net Drug resistance is another major hurdle, particularly in the fields of oncology and infectious diseases, where cancer cells or pathogens develop mechanisms to evade the drug's effects. researchgate.net Overcoming these obstacles requires careful structural modification and optimization to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The opportunities, however, are vast. The quinoline ring system is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets. acs.org Its synthetic tractability allows chemists to easily create large, structurally diverse libraries for screening. researchgate.netarabjchem.org This adaptability has led to the development of quinoline-based drugs for numerous conditions, including cancer, malaria, and bacterial infections. biointerfaceresearch.comnih.gov Future opportunities lie in leveraging advanced drug design techniques to create highly selective inhibitors, exploring their use in combination therapies to overcome resistance, and developing them as molecular probes to investigate biological processes. nih.gov

Table 3: Summary of Challenges and Opportunities for Quinoline-Based Compounds

Category Specific Points
Challenges • Poor bioavailability and solubility. researchgate.net• Potential for off-target effects and toxicity. researchgate.net• Development of drug resistance by pathogens or cancer cells. researchgate.net• Need for improved selectivity and safety profiles. biointerfaceresearch.com

| Opportunities | • Versatile and synthetically accessible "privileged scaffold". nih.govacs.org• Broad spectrum of biological activities (anticancer, antimicrobial, anti-inflammatory). nih.govresearchgate.net• Potential for modification to overcome resistance and improve pharmacokinetics. nih.govresearchgate.net• Application as molecular probes and in advanced combination therapies. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-dimethoxy-3-(3-pyridinyl)quinoline, and what reaction conditions are critical for success?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, 4-chloro-6,7-dimethoxyquinoline can react with pyridinyl derivatives under basic conditions (e.g., potassium carbonate in DMSO or methanol) to form the ether linkage . Alternatively, multimetallic cross-Ullmann coupling using trifluoromethanesulfonate and bromoquinoline precursors at 60°C with palladium catalysts achieves biheteroaryl synthesis, yielding ~48% after purification by flash chromatography . Key factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C), and catalyst selection (e.g., Pd/C for reductions).

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For instance, ¹H NMR in CDCl₃ can resolve methoxy proton signals at δ 3.98 ppm, while HRMS confirms the molecular ion ([M+H]+ m/z 237.1022) . Purity is validated via thin-layer chromatography (TLC) and elemental analysis. Recrystallization from ethanol or hexanes/ethyl acetate mixtures improves crystallinity .

Q. What are the primary biological targets or mechanisms proposed for this compound derivatives?

  • Methodological Answer : The quinoline core and pyridinyl substituent enable interactions with enzymes like tyrosine kinases. For example, analogs such as DMPQ dihydrochloride inhibit platelet-derived growth factor receptors (PDGFR-β) via competitive binding at the ATP site, validated through kinase inhibition assays and X-ray crystallography . Methoxy groups enhance lipophilicity and binding affinity, as shown in comparative SAR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. To address this:

  • Standardize biological assays using validated cell lines (e.g., HEK293 for kinase studies) .
  • Confirm compound purity via HPLC (>95%) and characterize metabolites using LC-MS .
  • Compare results with structurally defined analogs (e.g., 6-ethoxy or 7-iodo derivatives) to isolate substituent effects .

Q. What strategies optimize reaction yields and regioselectivity in the synthesis of analogs with modified methoxy or pyridinyl groups?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., chlorine at position 4) to control substitution sites during cross-coupling .
  • Yield Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (DMF vs. THF) via Design of Experiments (DoE) .
  • Functionalization : Post-synthetic modifications (e.g., oxidation of methoxy to quinone) require controlled conditions (CrO₃ in H₂SO₄) to avoid over-oxidation .

Q. How do structural modifications (e.g., halogenation or heterocycle replacement) impact the compound’s pharmacokinetic properties and target selectivity?

  • Methodological Answer :

  • Halogenation : Introducing chlorine at position 2 increases metabolic stability (e.g., t₁/₂ in liver microsomes) but may reduce solubility .
  • Heterocycle Replacement : Replacing pyridinyl with pyrrolidinyl (e.g., 4-(pyrrolidin-1-yl) derivatives) enhances CNS penetration but alters kinase selectivity .
  • Quantitative Analysis : Use logP measurements (shake-flask method) and molecular docking (AutoDock Vina) to correlate substituents with bioavailability .

Q. What computational or experimental approaches validate the proposed binding modes of this compound with its biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., PDGFR-β) over 100 ns trajectories to assess binding stability .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PI3Kδ) to resolve binding poses at 2.0 Å resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.